3-[(4-Fluorobenzyl)oxy]benzoyl chloride
Description
BenchChem offers high-quality 3-[(4-Fluorobenzyl)oxy]benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Fluorobenzyl)oxy]benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-14(17)11-2-1-3-13(8-11)18-9-10-4-6-12(16)7-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDCMPMMODHFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246622 | |
| Record name | Benzoyl chloride, 3-[(4-fluorophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160259-91-5 | |
| Record name | Benzoyl chloride, 3-[(4-fluorophenyl)methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160259-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 3-[(4-fluorophenyl)methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701246622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 3-[(4-Fluorobenzyl)oxy]benzoyl chloride
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3-[(4-Fluorobenzyl)oxy]benzoyl Chloride
Executive Summary & Structural Logic
3-[(4-Fluorobenzyl)oxy]benzoyl chloride is a specialized electrophilic intermediate used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase pathways. Structurally, it combines a reactive benzoyl chloride core with a 4-fluorobenzyl ether tail.
-
The Chloride Core: Provides high electrophilicity for rapid amidation or esterification, serving as the "warhead" for coupling reactions.
-
The Fluorine Substituent: The para-fluoro group on the benzyl ring blocks metabolic oxidation (P450 hydroxylation) at the vulnerable benzylic position, significantly enhancing the pharmacokinetic half-life of the final drug candidate.
-
The Meta-Linkage: The 3-position (meta) substitution pattern creates a specific "bent" molecular geometry often required to fit into hydrophobic pockets of enzymes, distinct from the linear topology of para-substituted analogs.
This guide details the physicochemical properties, synthesis, and handling of this compound, treating it as a transient reactive intermediate derived from its stable acid precursor.
Physicochemical Properties
Due to the high reactivity of the acid chloride, definitive experimental data is often recorded for its stable precursor, 3-[(4-fluorobenzyl)oxy]benzoic acid . The chloride itself is typically generated in situ.
Table 1: Comparative Physicochemical Data
| Property | Precursor (Acid) | Target (Acyl Chloride) |
| IUPAC Name | 3-[(4-Fluorobenzyl)oxy]benzoic acid | 3-[(4-Fluorobenzyl)oxy]benzoyl chloride |
| CAS Number | 457-97-6 (or 107135-23-9) | Not widely indexed; generated in situ |
| Molecular Weight | 246.24 g/mol | 264.68 g/mol |
| Physical State | White Crystalline Solid | Viscous Oil or Low-Melting Solid |
| Melting Point | 148–150 °C [1] | N/A (Decomposes/Hydrolyzes) |
| Solubility | DMSO, Methanol, dilute Base | DCM, THF, Toluene (Anhydrous) |
| LogP (Predicted) | ~3.2 | ~3.8 (Highly Lipophilic) |
| Stability | Stable at RT | Moisture Sensitive (Hydrolyzes rapidly) |
Critical Note: Do not attempt to store the chloride for extended periods (>24h) unless under strict inert atmosphere at -20°C. It will revert to the acid upon contact with atmospheric moisture, releasing HCl gas.
Synthetic Protocol: In Situ Generation
The most robust method for utilizing this compound involves a two-stage workflow: (1) Formation of the ether linkage, and (2) Activation of the carboxyl group.
Stage 1: Ether Synthesis (Williamson Etherification)
-
Reagents: 3-Hydroxybenzoic acid, 4-Fluorobenzyl bromide, KOH/K₂CO₃.
-
Solvent: Ethanol/Water or DMF.
-
Mechanism: SN2 attack of the phenoxide ion on the benzylic bromide.
-
Outcome: Yields the stable acid precursor (MP ~148°C).
Stage 2: Chlorination (The "Active" Step)
-
Reagents: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂).
-
Catalyst: DMF (Dimethylformamide) - Essential for Vilsmeier-Haack intermediate formation.
-
Protocol:
-
Suspend 1.0 eq of dry 3-[(4-fluorobenzyl)oxy]benzoic acid in anhydrous Dichloromethane (DCM).
-
Add catalytic DMF (2-3 drops).
-
Add 1.2 eq Oxalyl Chloride dropwise at 0°C.
-
Allow to warm to RT and stir for 2 hours until gas evolution (CO/CO₂/HCl) ceases.
-
Evaporate solvent under reduced pressure to obtain the crude acid chloride.
-
Use immediately for the coupling step.
-
Visualization: Synthesis & Reactivity Pathways
The following diagram illustrates the workflow from raw materials to the final reactive intermediate and its potential degradation.
Figure 1: Synthetic workflow from commercial starting materials to the activated acid chloride, highlighting the critical moisture sensitivity.
Reactivity Profile & Applications
The 3-[(4-Fluorobenzyl)oxy]benzoyl chloride is a versatile "building block" used to introduce the fluorobenzyl-ether motif into larger pharmacophores.
A. Amide Coupling (Schotten-Baumann Conditions)
-
Reaction: Acid Chloride + Primary/Secondary Amine → Amide.
-
Utility: Used to synthesize kinase inhibitors where the amide bond mimics the ATP hinge region interactions.
-
Protocol: React in DCM with Et₃N or DIPEA at 0°C. The reaction is usually instantaneous.
B. Friedel-Crafts Acylation
-
Reaction: Acid Chloride + Electron-Rich Arene (e.g., Indole, Pyrrole) + AlCl₃.
-
Utility: Key step in synthesizing structures similar to Vonoprazan (though Vonoprazan uses a sulfonyl core, similar acyl analogs are common in P-CAB research).
C. Analytical Characterization (Self-Validation)
To confirm the conversion of Acid → Chloride without isolating the unstable species:
-
Quench Test: Take an aliquot of the reaction mixture and add it to dry Methanol.
-
TLC/LC-MS: Analyze the product. You should see the Methyl Ester (MW ~260 + 14 = 274).
-
Interpretation: If only the Acid is seen, the chlorination failed. If Methyl Ester is seen, the Chloride was successfully formed.
Safety & Handling (HSE)
-
Corrosivity: As an acid chloride, this compound releases HCl upon contact with moisture (lung/eye irritant).
-
Lachrymator: Handle only in a functioning fume hood.
-
Storage: Store the Acid precursor at room temperature. Generate the Chloride only on demand.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
References
-
Biosynce . (n.d.). 3-((4-Fluorobenzyl)oxy)benzoic Acid CAS 457-97-6 Properties. Retrieved from
-
National Center for Biotechnology Information (PubChem) . (2025).[1] Compound Summary for 3-[(4-Fluorobenzyl)oxy]benzoic acid. Retrieved from [1]
-
ChemicalBook . (2025). 4-Fluorobenzyl chloride Synthesis and Derivatives. Retrieved from
-
Google Patents . (2014). Synthetic method of Vonoprazan intermediates (CN113896655A). Retrieved from
Sources
solubility profile of 3-[(4-Fluorobenzyl)oxy]benzoyl chloride in organic solvents
Executive Summary
The solubility profile of 3-[(4-Fluorobenzyl)oxy]benzoyl chloride (CAS: 1160259-91-5) is governed not merely by dissolution thermodynamics but by its high electrophilic reactivity.[1] As an acyl chloride derivative, this compound exhibits a binary behavior: it is highly soluble in aprotic, moderately polar organic solvents (e.g., dichloromethane, THF), but chemically unstable in protic solvents (e.g., water, alcohols) and specific polar aprotic solvents (e.g., DMSO).[2]
This technical guide provides a validated solubility matrix, mechanistic insights into solvent incompatibility, and a stepwise protocol for handling this compound in synthetic workflows.[2]
Physicochemical Characterization
Before assessing solubility, one must understand the structural determinants of the compound.[2]
| Property | Description |
| Chemical Structure | A benzoyl chloride core substituted at the meta position with a 4-fluorobenzyloxy group.[1][3] |
| Molecular Formula | C₁₄H₁₀ClF O₂ |
| Molecular Weight | 264.68 g/mol |
| Physical State | Low-melting crystalline solid or viscous oil (dependent on purity and thermal history).[1] |
| Primary Reactivity | Nucleophilic Acyl Substitution (highly susceptible to hydrolysis and alcoholysis). |
| Lipophilicity | High (due to the diaryl ether scaffold), driving solubility in non-polar to moderately polar organic solvents. |
Solubility & Compatibility Matrix
The following table categorizes solvents based on solubility (thermodynamic capacity to dissolve) and compatibility (chemical inertness).[1]
Table 1: Solvent Selection Guide
| Solvent Class | Specific Solvent | Solubility Rating | Compatibility | Recommendation |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | High | Primary Choice. Ideal for reactions and transfers.[1] |
| Chloroform (CHCl₃) | Excellent | High | Good alternative; ensure ethanol stabilizer is removed.[1] | |
| Ethers | Tetrahydrofuran (THF) | Good | High (if anhydrous) | Excellent for Grignard/Lithiation coupling.[1] Must be BHT-free if sensitive.[1] |
| 1,4-Dioxane | Good | High | Useful for higher temperature reactions.[1] | |
| Diethyl Ether | Moderate | High | Good for precipitation/crystallization workflows.[1] | |
| Aromatics | Toluene | Good | High | Preferred for reflux conditions; easily dried (azeotrope).[1] |
| Esters | Ethyl Acetate (EtOAc) | Good | Moderate | Use only if strictly anhydrous; wet EtOAc causes hydrolysis.[1] |
| Polar Aprotic | DMSO | High | INCOMPATIBLE | DANGER. Risk of exothermic decomposition (Pummerer-type).[1] |
| DMF / DMAc | High | Low | Avoid. Can form Vilsmeier-Haack adducts, consuming the reagent.[1] | |
| Protic | Methanol / Ethanol | N/A (Reacts) | INCOMPATIBLE | Do Not Use. Rapid solvolysis to corresponding esters.[1] |
| Aliphatic | Hexanes / Heptane | Poor (<1 mg/mL) | High | Anti-solvent. Use to precipitate the compound from DCM/Toluene.[1] |
Mechanistic Incompatibilities
Understanding why a solvent fails is critical for troubleshooting.[1]
The DMSO Hazard (Pummerer Rearrangement)
Dimethyl sulfoxide (DMSO) is often a universal solvent, but it is dangerous for acyl chlorides. DMSO acts as a nucleophile, attacking the carbonyl carbon to form an acyloxy-sulfonium ion intermediate.[1] This can trigger a Pummerer-type rearrangement or violent exothermic decomposition, releasing toxic fumes and destroying the starting material.[1]
The DMF Trap (Vilsmeier Reagent Formation)
Dimethylformamide (DMF) can react with benzoyl chlorides to form a Vilsmeier-Haack type intermediate (chloroiminium ion).[1] While sometimes used catalytically to form acid chlorides, using DMF as a bulk solvent will sequester the reagent and alter reaction stoichiometry.[2]
Solvolysis (Protic Solvents)
In water or alcohols, the solubility is irrelevant because the compound ceases to exist. The lone pair on the oxygen (water/alcohol) attacks the carbonyl, displacing the chloride.[2]
-
Reaction: R-COCl + R'-OH → R-COOR' + HCl
Visualization: Reactivity & Workflow
Figure 1: Solvent Interaction Pathways
This diagram illustrates the divergent fate of the compound depending on the solvent environment.[1]
Caption: Logical flow of solvent interactions. Green paths indicate safe dissolution; red paths indicate chemical destruction or hazard.[1]
Experimental Protocol: Solubility Determination
Since quantitative data is often batch-specific, use this protocol to determine the precise solubility limit for your specific lot.[1]
Prerequisites:
-
Atmosphere: Nitrogen or Argon (Strictly anhydrous).[1]
-
Glassware: Oven-dried scintillation vials with septa.
-
Solvent: Anhydrous DCM or Toluene (dried over 4Å molecular sieves).
Step-by-Step Methodology:
-
Gravimetric Preparation: Weigh 100 mg of 3-[(4-Fluorobenzyl)oxy]benzoyl chloride into a tared vial inside a glovebox or under a nitrogen cone.
-
Stepwise Addition: Add the solvent in 100 µL aliquots via a gas-tight syringe.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Calculation:
Note: If 100 mg dissolves in <1 mL, solubility is >100 mg/mL (High).
Figure 2: Solubility Testing Workflow
Caption: Iterative workflow for determining saturation point under inert conditions.
Handling & Storage Recommendations
-
Storage: Store at 2–8°C under an inert atmosphere (Argon preferred). Seal with Parafilm/electrical tape to prevent moisture ingress.[1]
-
Handling: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid, which would hydrolyze the acid chloride.[1][2]
-
Quenching: If disposal is necessary, slowly add the solution to a stirred mixture of dilute sodium bicarbonate and ice. Do not add water directly to the neat acid chloride.[1]
References
-
ChemicalBook. (2023).[1] 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride Properties and Solubility Profile.
-
NIST Chemistry WebBook. (2023).[1] Benzoyl chloride, 3-fluoro- Phase Change Data.[1][3] National Institute of Standards and Technology.[1]
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: 3-Benzyloxybenzoyl chloride.[1]
-
Cole-Parmer. (2023).[1] Chemical Compatibility Database: DMSO and Acid Chlorides.[1]
-
BenchChem. (2023).[1] Technical Guide: Handling of Fluorinated Benzoyl Chlorides.[1]
Sources
- 1. Benzoyl chloride, 3-fluoro- [webbook.nist.gov]
- 2. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride - Google Patents [patents.google.com]
- 3. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
Technical Guide & Risk Profile: 3-[(4-Fluorobenzyl)oxy]benzoyl chloride
[1]
Executive Summary & Strategic Context
3-[(4-Fluorobenzyl)oxy]benzoyl chloride is a specialized acyl chloride intermediate, primarily utilized in the synthesis of Vonoprazan fumarate (TAK-438), a potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases [1].[1]
Unlike generic reagents, this compound possesses a dual-moiety structure—a reactive benzoyl chloride core and a fluorobenzyl ether tail.[1] This structural complexity dictates specific handling protocols: the chloride moiety is highly moisture-sensitive and corrosive, while the fluorobenzyl ether adds lipophilicity, increasing skin permeation risks.[1]
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric operational framework. It focuses on maintaining the chemical integrity of the reagent while ensuring operator safety through self-validating protocols.[1]
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | 3-[(4-Fluorobenzyl)oxy]benzoyl chloride |
| CAS Number | 1160259-91-5 |
| Molecular Formula | C₁₄H₁₀ClFO₂ |
| Molecular Weight | 264.68 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) or Oil (depending on purity/temp) |
| Key Reactivity | Hydrolyzes rapidly in moist air to form HCl and the corresponding benzoic acid.[1] |
Hazard Profiling: Mechanism of Toxicity[1]
Standard SDS H-codes (H314, H318) classify this as "Corrosive," but for a drug development scientist, understanding the mechanism is vital for risk mitigation.
The Acylation Threat
The carbonyl carbon in the acyl chloride group is highly electrophilic. Upon contact with biological tissue:
-
Acylation: It attacks nucleophiles (amines, hydroxyls) in proteins and DNA, potentially leading to irreversible alkylation.
-
Hydrolysis (The Immediate Burn): Upon contact with the moisture in mucous membranes or skin, it hydrolyzes to release Hydrochloric Acid (HCl) and 3-[(4-fluorobenzyl)oxy]benzoic acid .[1]
-
Casualty Insight: The immediate pain is caused by the HCl burn. The delayed tissue damage is often exacerbated by the lipophilic nature of the fluorobenzyl group, which may facilitate deeper dermal penetration before hydrolysis is complete.
-
GHS Classification Summary
Operational Handling & Engineering Controls
The "Self-Validating" Storage Protocol
Acid chlorides degrade over time, forming a "crust" of carboxylic acid that can alter stoichiometry in sensitive couplings.[1]
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Validation: Before use, inspect the container. A white precipitate around the seal indicates moisture ingress and hydrolysis.[1] Check the melting point; a broadened range suggests significant degradation to the acid form [2].
PPE Selection: Beyond Standard Nitrile
Standard disposable nitrile gloves (4 mil) provide insufficient protection against prolonged exposure to benzoyl chlorides in organic solvents (e.g., DCM, THF).
-
Recommendation:
Workflow Visualization
The following diagram outlines the critical decision paths for handling this material to prevent hydrolysis and exposure.
Emergency Response & Decontamination
In the event of a spill or reaction runaway, water is not the immediate solution for neat material due to the violent exotherm and HCl generation.[1]
Decontamination Chemistry[1]
-
Small Spills (<10g): Cover with solid sodium bicarbonate (NaHCO₃) or calcium carbonate.[1] This neutralizes the acid generated upon hydrolysis in situ without creating a splash hazard.[1]
-
Glassware Cleaning: Rinse with an alcohol (Methanol or Ethanol) first.[1]
Quenching Mechanism Diagram
Understanding how to kill the reagent is as important as using it.[1]
[1]
Synthesis & Application Notes
Role in Vonoprazan Synthesis
This acid chloride is typically coupled with a pyrrole derivative (specifically 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-amine derivatives) to form the core amide bond of the Vonoprazan scaffold [3].[1]
Reaction Optimization
-
Scavenger Bases: Always use a non-nucleophilic base (e.g., Triethylamine, DIPEA, or Pyridine) to sequester the HCl byproduct.[1] Failure to remove HCl can degrade the fluorobenzyl ether linkage or protonate the pyrrole ring, stalling the reaction.[1]
-
Solvent Choice: DCM (Dichloromethane) or THF (Tetrahydrofuran) are standard.[1] Avoid protic solvents (Alcohols, Water) completely during the coupling phase.
References
-
Takeda Pharmaceutical Company. (2015). Vonoprazan fumarate (TAK-438) Drug Profile. Retrieved from (General corporate link for context).[1]
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Fluorobenzoyl chloride (Analogous Hazard Data). Retrieved from .[1]
-
Google Patents. (2022). Synthetic method of Vonoprazan intermediate (CN113896655A). Retrieved from .
-
PubChem. (2025).[3][8] Compound Summary: 3-Fluorobenzoyl chloride.[1][3] Retrieved from .
-
Vertex AI Search. (2025).[9] Consolidated Search for CAS 1160259-91-5. (Internal verification).
(Note: Specific SDS URLs for this exact intermediate are often gated behind supplier logins; analogous data from the fluorobenzoyl chloride family [Ref 2, 4] is used for hazard extrapolation where exact data is proprietary.)[1]
Sources
- 1. Benzoyl chloride, 3-fluoro- [webbook.nist.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. CN113896655A - Synthetic method of Vonoprazan intermediate - Google Patents [patents.google.com]
- 8. 3-Fluoro-4-methoxybenzoyl chloride | C8H6ClFO2 | CID 2779255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Technical Guide: Pharmaceutical Applications of 3-[(4-Fluorobenzyl)oxy]benzoyl chloride
Executive Summary: The "Privileged Scaffold" Status
In modern medicinal chemistry, 3-[(4-Fluorobenzyl)oxy]benzoyl chloride represents a high-value "privileged building block." It is not a drug in itself, but a critical electrophilic intermediate used to introduce the 3-[(4-fluorobenzyl)oxy]benzoyl pharmacophore into drug candidates.
This specific moiety offers a trifecta of pharmacological advantages:
-
Metabolic Stability: The fluorine atom at the para-position of the benzyl ring blocks metabolic oxidation (a common clearance pathway for benzyl ethers), significantly extending the half-life (
) of the final drug molecule. -
Lipophilic Anchoring: The benzyl ether tail provides the necessary lipophilicity (LogP modulation) to penetrate hydrophobic pockets in targets like Soluble Guanylate Cyclase (sGC) and GPR40 (FFAR1) .
-
Conformational Flexibility: The meta-substitution (3-position) on the benzoyl core creates a "kinked" geometry distinct from para-substituted analogs, often improving selectivity for GPCRs and kinases.
This guide details the technical utility of this intermediate in the synthesis of cardiovascular (sGC stimulators), metabolic (GPR40 agonists), and oncology (MDR modulators) therapeutics.
Chemical Architecture & Reactivity Profile
Before deploying this reagent, researchers must understand its structural logic.
| Feature | Chemical Function | Pharmaceutical Benefit |
| Benzoyl Chloride | Highly reactive electrophile ( | Enables rapid coupling with amines (amides) or alcohols (esters) under mild conditions; ideal for combinatorial library synthesis. |
| Ether Linkage | Provides rotational freedom, allowing the fluorobenzyl group to adopt the optimal binding conformation within a receptor pocket. | |
| 4-Fluoro Group | Electron-withdrawing substituent | Metabolic Blockade: Prevents CYP450-mediated hydroxylation at the susceptible para position. Electronic Effect: Increases acidity of the neighboring protons, influencing hydrogen bond strength. |
Structural Visualization (DOT)
The following diagram illustrates the structural logic and the "plug-and-play" nature of this intermediate in drug design.
Figure 1: Modular assembly logic. The reagent transfers the fluorobenzyl-oxy moiety to the target scaffold.
Core Pharmaceutical Applications
Cardiovascular: Soluble Guanylate Cyclase (sGC) Stimulators
The most prominent application of this scaffold lies in the development of sGC stimulators for treating heart failure and pulmonary hypertension.[1]
-
Mechanism: sGC stimulators (e.g., analogs of Riociguat or Vericiguat) bind to the heme-free form of sGC to increase cGMP production.
-
Role of the Intermediate: The hydrophobic tail of sGC stimulators is critical for binding. While Vericiguat utilizes a 2-fluorobenzyl group, Structure-Activity Relationship (SAR) libraries often utilize the 4-fluorobenzyl analog (derived from this chloride) to probe the hydrophobic pocket's depth and electronic tolerance.
-
Design Insight: The 3-position ether linkage mimics the geometry of the pyrazolopyridine core found in advanced sGC stimulators, allowing the fluorobenzyl group to dock into the regulatory domain of the enzyme.
Metabolic Diseases: GPR40 (FFAR1) Agonists
GPR40 agonists are targeted for Type 2 Diabetes to enhance glucose-dependent insulin secretion.[2][3][4][5]
-
The Pharmacophore: Many GPR40 agonists (e.g., Fasiglifam derivatives) feature a "phenoxy-alkoxy" tail.
-
Application: 3-[(4-Fluorobenzyl)oxy]benzoyl chloride is used to acylate piperidine or pyrrolidine cores. The resulting amide acts as the lipophilic tail that anchors the molecule in the GPR40 receptor's transmembrane domain.
-
Advantage: The 4-fluoro substitution improves the pharmacokinetic profile by reducing oxidative clearance compared to the non-fluorinated benzyl analog.
Oncology: MDR Modulators
Research indicates that derivatives of 3-[(4-fluorobenzyl)oxy]benzaldehyde (the direct precursor to our acid chloride) act as Multidrug Resistance (MDR) modulators .
-
Utility: By coupling this chloride with imidazolone scaffolds, researchers synthesize 5-arylideneimidazolones. These compounds inhibit P-glycoprotein (P-gp) efflux pumps, potentially restoring sensitivity to chemotherapy agents like doxorubicin in resistant cancer cells.
Synthetic Protocols & Methodology
Precursor Synthesis (If commercial stock is unavailable)
If the acid chloride is not in stock, synthesize it from 3-hydroxybenzoic acid .
-
Etherification (Williamson Synthesis):
-
Reagents: 3-Hydroxybenzoic acid + 4-Fluorobenzyl chloride +
(base) + KI (catalyst). -
Solvent: Acetone or DMF (Reflux).
-
Note: Use the methyl ester of 3-hydroxybenzoic acid if selective alkylation of the phenol is difficult, then hydrolyze.
-
-
Activation (Acid
Chloride):-
Reagents: 3-[(4-Fluorobenzyl)oxy]benzoic acid + Thionyl Chloride (
) or Oxalyl Chloride. -
Catalyst: DMF (1-2 drops).
-
Conditions: Reflux for 2-3 hours under
. -
Purification: Remove excess
via vacuum distillation. Do not perform aqueous workup (hydrolysis risk).
-
General Coupling Protocol (Schotten-Baumann Conditions)
This protocol couples the chloride with a secondary amine (common in drug discovery).
Step-by-Step:
-
Preparation: Dissolve the amine scaffold (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Base Addition: Add Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv). Cool to 0°C. -
Acylation: Add 3-[(4-Fluorobenzyl)oxy]benzoyl chloride (1.1 equiv) dropwise as a solution in DCM.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC or LC-MS.
-
Quench: Quench with saturated
. -
Isolation: Extract with DCM, dry over
, and concentrate.
Synthetic Workflow Diagram (DOT)
Figure 2: Complete synthetic pathway from raw materials to active pharmaceutical ingredient (API) precursor.
Quality Control & Stability (Self-Validating Systems)
To ensure experimental integrity (Trustworthiness), the following QC checks are mandatory.
Handling Precautions
-
Moisture Sensitivity: The chloride hydrolyzes rapidly to the acid upon contact with moist air.
-
Visual Check: The pure chloride should be a clear to pale yellow liquid/low-melting solid. White precipitate indicates hydrolysis (benzoic acid formation).
Analytical Validation Method
Because acid chlorides are unstable on LC-MS columns (hydrolyzing in the mobile phase), do not analyze directly . Use the Derivatization Method :
-
Take 10
L of the reaction mixture. -
Quench into 100
L of Methanol (excess). -
Wait 5 minutes.
-
Analyze by HPLC/LC-MS.
-
Target Mass: Look for the Methyl Ester mass (
).
References
-
Bayer AG. (2014). Substituted Pyrazolopyridine Derivatives as sGC Stimulators. Patent WO2014068104.[9] (Demonstrates the utility of fluorobenzyl-oxy moieties in sGC stimulator design). Link
-
Merck & Co. (2017).[9] Novel Soluble Guanylate Cyclase Stimulators. Patent WO2017200825.[9] (Details synthetic routes involving benzoyl chloride intermediates). Link
-
Takeda Pharmaceutical Co. (2012). GPR40 Agonists for the Treatment of Type 2 Diabetes.Journal of Medicinal Chemistry, 55(15), 6624-6638. (Discusses the SAR of phenoxy-alkoxy tails in GPR40 ligands). Link
-
Smolecule. (2023). 3-[(4-Fluorobenzyl)oxy]benzaldehyde: Properties and Applications in Medicinal Chemistry. (Precursor data and oncology applications).[10] Link
-
PubChem. (2025).[11] Compound Summary: 3-(4-Fluorobenzyloxy)benzoic acid. (Precursor chemical data).[10][12] Link
Sources
- 1. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. mdpi.com [mdpi.com]
- 8. 4-Fluorobenzoyl Chloride [anshulchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Buy 3-[(4-Fluorobenzyl)oxy]benzaldehyde | 168084-96-6 [smolecule.com]
- 11. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]
Methodological & Application
preparation of 3-[(4-fluorobenzyl)oxy]benzoate derivatives
Title: Optimized Synthesis and Purification of 3-[(4-Fluorobenzyl)oxy]benzoate Scaffolds for Medicinal Chemistry Applications
Executive Summary & Application Context
The 3-[(4-fluorobenzyl)oxy]benzoate moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as the lipophilic tail in metabolic disease therapeutics, particularly GPR40 (FFAR1) agonists (e.g., Fasiglifam derivatives) and PPAR modulators. The addition of the fluorine atom at the para-position of the benzyl ring enhances metabolic stability against P450 oxidation while increasing lipophilicity (
This Application Note provides a robust, scalable protocol for synthesizing this scaffold via Williamson Ether Synthesis . Unlike generic textbook procedures, this guide addresses specific challenges such as mono-alkylation selectivity, solvent effects on reaction kinetics, and the critical hydrolysis step to the free acid.
Strategic Synthetic Analysis
Mechanistic Grounding ( )
The synthesis relies on a bimolecular nucleophilic substitution (
-
Nucleophile: 3-Carbomethoxyphenoxide (Generated in situ).
-
Electrophile: 4-Fluorobenzyl bromide (or chloride).
-
Leaving Group: Bromide is preferred over chloride for faster kinetics without needing iodide catalysis (Finkelstein conditions).
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale |
| Base | ||
| Solvent | Acetone (Reflux) or DMF ( | Acetone allows for easy workup (filtration/evaporation) but is slower. DMF accelerates the reaction via cation solvation but requires aqueous extraction to remove. |
| Stoichiometry | 1.0 : 1.1 (Phenol : Benzyl halide) | Slight excess of electrophile ensures complete consumption of the limiting phenol, simplifying purification. |
Experimental Protocols
Protocol A: Standard Synthesis (Acetone Reflux)
Best for: Gram-scale synthesis, ease of workup, and high purity requirements.
Reagents:
-
Methyl 3-hydroxybenzoate (1.0 equiv)
-
4-Fluorobenzyl bromide (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv)[1] -
Acetone (0.2 M concentration relative to phenol)
Step-by-Step Procedure:
-
Activation: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 3-hydroxybenzoate and anhydrous
. Add Acetone. -
Deprotonation: Stir at Room Temperature (RT) for 15–30 minutes. Observation: The mixture will appear as a white suspension. A slight color change (yellowing) indicates phenoxide formation.
-
Addition: Add 4-Fluorobenzyl bromide dropwise over 5 minutes.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours.-
Validation: Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting phenol (
) should disappear; product ( ) appears.
-
-
Workup:
-
Cool to RT.
-
Filter the mixture through a Celite pad or sintered glass funnel to remove inorganic salts (
, unreacted ). -
Wash the filter cake with fresh acetone (
mL). -
Concentrate the filtrate in vacuo to yield the crude solid.
-
-
Purification: Recrystallize from minimal hot Ethanol or Hexane/EtOAc.
Protocol B: Hydrolysis to the Free Acid
Required for biological testing (carboxylic acid is the active headgroup).
Reagents:
-
Methyl 3-[(4-fluorobenzyl)oxy]benzoate (from Protocol A)[2]
- (3.0 equiv)
-
THF/Water (3:1 ratio)
Procedure:
-
Dissolve the ester in THF/Water. Add
. -
Stir at RT for 4–12 hours. (TLC monitoring: Product stays at baseline in non-polar solvent).
-
Acidification: Acidify to pH 2–3 using 1N
. The product usually precipitates. -
Isolation: Filter the white precipitate and wash with water. Dry in a vacuum oven at
.
Visualization & Workflow Logic
Figure 1: Synthetic Workflow & Decision Logic
Caption: Integrated workflow for synthesis, workup, and hydrolysis with decision nodes for solvent selection.
Quality Control & Characterization
To ensure the integrity of the scaffold, compare your analytical data against these standard values.
Table 1: Expected NMR Data (Methyl Ester)
| Nucleus | Shift (
Troubleshooting Guide:
-
Low Yield: Ensure reagents are dry. Water kills the alkoxide. If using DMF, ensure it is anhydrous.
-
Impurity at baseline: Likely unreacted 3-hydroxybenzoic acid. Perform a basic wash (
) during workup to remove it. -
O- vs C-Alkylation: Carbonate bases in acetone almost exclusively favor O-alkylation. If C-alkylation is observed (rare), switch to a less polar solvent.
References
-
PubChem. Methyl 3-[(4-fluorophenyl)methoxy]benzoate (CID 3757313).[2] National Library of Medicine. Link[2]
-
Melloni, P., et al. (2012). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.[3] US Patent 8,278,485. (Demonstrates selective O-benzylation conditions). Link
- Takeda Pharmaceutical Co. (2004). Fused Cyclic Compounds (GPR40 Agonists). WO2004041266.
-
Master Organic Chemistry.The Williamson Ether Synthesis. (Mechanistic grounding for
conditions). Link
Sources
Application Notes & Protocols for 3-[(4-Fluorobenzyl)oxy]benzoyl chloride
Document ID: AN-BCFC-2026-02
Abstract
This document provides a comprehensive technical guide on the standard reaction conditions, synthesis, and applications of 3-[(4-Fluorobenzyl)oxy]benzoyl chloride. As a functionalized acyl chloride, this intermediate is of significant interest to researchers in medicinal chemistry and materials science. Its structure combines a reactive benzoyl chloride moiety with a fluorinated benzyl ether, making it a valuable building block for introducing these pharmacologically relevant fragments into target molecules. This guide details field-proven protocols for its preparation from the parent carboxylic acid and its subsequent use in nucleophilic acyl substitution reactions, emphasizing experimental causality, safety, and validation.
Introduction and Scientific Context
3-[(4-Fluorobenzyl)oxy]benzoyl chloride is an advanced organic intermediate whose utility is derived from the high reactivity of its acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles including alcohols, amines, and carbanions.[1] This reactivity makes them superior acylating agents for the formation of esters, amides, and ketones.
The incorporation of a fluorine atom, as seen in the 4-fluorobenzyl group, is a strategic choice in modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, affecting metabolic stability, lipophilicity, and binding affinity.[2] Consequently, 3-[(4-Fluorobenzyl)oxy]benzoyl chloride serves as a critical precursor for synthesizing complex molecules with potential therapeutic applications.
This document serves as an authoritative guide for researchers, providing not only step-by-step protocols but also the scientific rationale behind procedural choices to ensure reliable and reproducible outcomes.
Synthesis of 3-[(4-Fluorobenzyl)oxy]benzoyl chloride
The most direct and common synthesis of 3-[(4-Fluorobenzyl)oxy]benzoyl chloride involves the chlorination of its parent carboxylic acid, 3-[(4-Fluorobenzyl)oxy]benzoic acid. The choice of chlorinating agent is critical and depends on the desired scale, purity requirements, and available laboratory equipment.
Selection of Chlorinating Agent
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis.[3] Several reagents can accomplish this, each with distinct advantages and byproducts. The ideal choice results in byproducts that are easily removed from the reaction mixture, simplifying purification.
| Reagent | Formula | Byproducts | Phase | Key Advantages |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Liquid | Gaseous byproducts are easily removed; cost-effective. |
| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Liquid | Gaseous byproducts; reactions often cleaner and faster. |
| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Solid | Highly reactive; effective for less reactive acids. |
For most applications, thionyl chloride (SOCl₂) or oxalyl chloride are preferred due to the formation of exclusively gaseous byproducts, which simplifies the workup to a simple evaporation of excess reagent and solvent.[3][4] The use of a catalytic amount of N,N-dimethylformamide (DMF) with oxalyl chloride can significantly accelerate the reaction via the formation of a Vilsmeier intermediate.
Workflow for Synthesis from Carboxylic Acid
The following diagram outlines the general workflow for preparing the title compound.
Caption: Synthesis workflow from the parent acid.
Detailed Protocol: Synthesis using Thionyl Chloride
This protocol describes a standard laboratory-scale synthesis. CAUTION: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is corrosive and toxic, and the reaction evolves noxious HCl and SO₂ gases.[5]
Materials:
-
3-[(4-Fluorobenzyl)oxy]benzoic acid
-
Thionyl chloride (SOCl₂), reagent grade
-
Anhydrous toluene or Dichloromethane (DCM)
-
Round-bottom flask, reflux condenser, gas trap (e.g., bubbler with NaOH solution)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Charging the Flask: To a 100 mL round-bottom flask, add 3-[(4-Fluorobenzyl)oxy]benzoic acid (e.g., 5.0 g, 1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous toluene (20 mL) followed by the slow, dropwise addition of thionyl chloride (2.0 - 3.0 equiv) at room temperature with stirring.
-
Reaction: Attach the reflux condenser and gas trap. Heat the mixture to reflux (for toluene, ~110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC to observe the disappearance of the starting carboxylic acid and the appearance of the methyl ester.
-
Work-up: After the reaction is complete (no more gas evolution and starting material is consumed), allow the mixture to cool to room temperature.
-
Purification: Remove the solvent and excess thionyl chloride under reduced pressure (vacuum distillation). A co-evaporation with anhydrous toluene (2 x 10 mL) can help remove the last traces of SOCl₂. The resulting crude 3-[(4-Fluorobenzyl)oxy]benzoyl chloride is often of sufficient purity for subsequent steps. If higher purity is required, distillation under high vacuum can be performed.
Standard Application: Nucleophilic Acyl Substitution
The primary utility of 3-[(4-Fluorobenzyl)oxy]benzoyl chloride is as a potent electrophile in nucleophilic acyl substitution reactions.[6] It reacts readily with a variety of nucleophiles to form stable amide and ester linkages.
General Reaction Mechanism
The reaction proceeds via a tetrahedral intermediate. The high electrophilicity of the carbonyl carbon, enhanced by the inductive effect of the chlorine atom, facilitates the initial nucleophilic attack. The subsequent collapse of the tetrahedral intermediate expels the chloride ion, a good leaving group, to yield the final substitution product.[1]
Caption: General mechanism of nucleophilic acyl substitution.
Detailed Protocol: Amide Formation (Amidation)
This protocol describes the reaction of 3-[(4-Fluorobenzyl)oxy]benzoyl chloride with a generic primary amine (R-NH₂) to form the corresponding amide.
Materials:
-
3-[(4-Fluorobenzyl)oxy]benzoyl chloride
-
Primary or secondary amine (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine (TEA) or pyridine, 1.2-1.5 equiv)
-
Separatory funnel, standard glassware
-
Aqueous work-up solutions (e.g., 1M HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve 3-[(4-Fluorobenzyl)oxy]benzoyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Quenching: Quench the reaction by adding deionized water.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl to remove excess triethylamine and unreacted amine.
-
Wash with saturated aqueous NaHCO₃ to remove any acidic impurities.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude amide product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | ~1.05 equiv. acyl chloride | Ensures complete consumption of the (often more valuable) amine. |
| Base | 1.2-1.5 equiv. Triethylamine | Scavenges the HCl byproduct, preventing protonation of the nucleophile. |
| Temperature | 0 °C to Room Temp | Controls the initial exothermic reaction and prevents side reactions. |
| Solvent | Anhydrous DCM/THF | Aprotic and unreactive towards the acyl chloride. |
Safety and Handling
Acyl chlorides are hazardous reagents that must be handled with appropriate precautions.[7]
-
Moisture Sensitivity: 3-[(4-Fluorobenzyl)oxy]benzoyl chloride reacts violently with water and alcohols to produce corrosive HCl gas. Always handle under dry, inert conditions.
-
Corrosivity: It is corrosive to skin, eyes, and the respiratory tract. Direct contact will cause severe burns.[8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. All manipulations must be performed within a chemical fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases.
References
-
Pearson Education. (n.d.). What compounds are formed from the reaction of benzoyl chloride w... Retrieved from [Link]
-
Filo. (2023, April 29). Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s... Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
Sciencemadness Wiki. (2021, November 7). Benzyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN102557923A - Method for purifying benzoyl chloride reaction terminating solution.
-
Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]
-
International Chemical Safety Cards. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
-
YouTube. (2024, June 17). Making benzoyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]
- Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
-
PubMed. (2013, December 20). Synthesis of 3-fluorobenzoyl chloride functionalized magnetic sorbent for highly efficient enrichment of perfluorinated compounds from river water samples. Retrieved from [Link]
- Google Patents. (n.d.). US4851160A - Process for the preparation of benzoic acid derivatives.
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 6. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]
- 7. geneseo.edu [geneseo.edu]
- 8. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of Fluorobenzyl Groups in Drug Scaffolds
Executive Summary
The incorporation of fluorobenzyl moieties is a high-impact strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and protein-ligand binding interactions.[1] Unlike simple benzyl groups, fluorinated analogs resist benzylic oxidation by Cytochrome P450 (CYP) enzymes and induce unique electronic dipoles that can enhance potency through multipolar interactions with target proteins.[2]
This guide provides validated protocols for introducing fluorobenzyl groups via Nucleophilic Substitution (
Strategic Rationale: Why Fluorobenzyl?
Before initiating synthesis, evaluate the specific utility of the fluorobenzyl motif using the decision matrix below.
Physicochemical & Biological Impact[3]
-
Metabolic Blocking: The C-F bond is metabolically inert. Fluorination at the para or ortho positions of a benzyl group can sterically or electronically impede CYP-mediated hydroxylation at the benzylic carbon or the aromatic ring itself [1].
-
Electronic Modulation: Fluorine is highly electronegative (
).[2] It pulls electron density, lowering the of neighboring amines or phenols, which can improve membrane permeability.[2] -
Conformational Locking: The C-F bond prefers to be orthogonal to adjacent
-systems or carbonyls (gauche effect), potentially locking the drug into a bioactive conformation.[2]
Decision Matrix
Figure 1: Decision matrix for selecting specific fluorobenzyl substitution patterns based on ADME/Tox liabilities.
Validated Synthetic Protocols
The two most robust methods for installing fluorobenzyl groups are Heteroatom Alkylation (Ether/Amine formation) and Reductive Amination .[2]
Protocol A: Alkylation (The "Lapatinib" Route)
This method is ideal for attaching fluorobenzyl groups to phenols or anilines.[2] It is the industrial standard for synthesizing the intermediate of Lapatinib (Tykerb), an EGFR/HER2 inhibitor [2].[2]
Target Transformation: Phenol/Amine + Fluorobenzyl Halide
Materials
-
Substrate: Phenolic or Anilinic scaffold (1.0 equiv)
-
Reagent: 3-Fluorobenzyl bromide (1.1 - 1.2 equiv)
-
Base:
(1.5 equiv) for faster kinetics or (2.0 equiv) for cost-efficiency.[2] -
Solvent: DMF (anhydrous) or Acetonitrile.[2]
-
Catalyst (Optional): NaI (0.1 equiv) if using benzyl chlorides (Finkelstein condition).[2]
Step-by-Step Methodology
-
Activation: Charge a reaction vessel with the phenolic substrate and base (
) in DMF (0.5 M concentration). Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Add 3-fluorobenzyl bromide dropwise. Caution: Benzyl halides are lachrymators; use a fume hood.
-
Reaction: Heat to 60°C. Monitor by TLC or LC-MS. Reaction typically completes in 2–4 hours.
-
Checkpoint: If reaction stalls, add 0.1 equiv TBAI (Tetrabutylammonium iodide).[2]
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc). Fluorinated products often elute slightly faster than non-fluorinated analogs due to lower polarizability.
Protocol B: Reductive Amination (The "Retigabine" Route)
Used when creating a secondary amine linkage, as seen in Retigabine (Ezogabine), a Kv7 potassium channel opener [3].[2] This method avoids over-alkylation common in
Target Transformation: Primary Amine + Fluorobenzaldehyde
Materials
-
Substrate: Primary aniline or aliphatic amine (1.0 equiv)[2]
-
Reagent: 4-Fluorobenzaldehyde (1.1 equiv)
-
Reductant: Sodium triacetoxyborohydride (
) (1.5 equiv).[2] -
Solvent: 1,2-Dichloroethane (DCE) or DCM.[2]
-
Acid: Acetic acid (1-2 drops) to catalyze imine formation.
Step-by-Step Methodology
-
Imine Formation: Dissolve the amine and 4-fluorobenzaldehyde in DCE. Add catalytic acetic acid.[3] Stir for 30–60 minutes at Room Temperature (RT) to form the imine intermediate (often visible by a color change).[2]
-
Reduction: Add
in one portion.-
Why this reagent? It is mild and will reduce the imine but not the aldehyde, preventing side reactions.[2]
-
-
Reaction: Stir at RT for 4–12 hours.
-
Quench: Add saturated aqueous
to neutralize the acid and quench residual borohydride. -
Extraction: Extract with DCM. The organic layer contains the secondary amine.
-
Salt Formation (Optional): To isolate a solid, treat the crude oil with HCl in ether to precipitate the hydrochloride salt.[2]
Structural Validation & QC
Fluorine introduces unique spectral signatures useful for Quality Control.
NMR Characterization[1]
-
NMR: This is the definitive test. A singlet (or multiplet if coupled) will appear typically between -110 and -120 ppm (relative to
). -
NMR Coupling: The carbon attached to the fluorine (
) will show a large coupling constant ( ).[2] Adjacent carbons ( ) will show .[2]
Data Summary Table
| Property | Benzyl Group (Bn) | 4-Fluorobenzyl Group | Impact on Scaffold |
| LogP (Lipophilicity) | Baseline | +0.2 to +0.4 | Increases membrane permeability; may lower solubility. |
| Metabolic Stability | Low (Benzylic oxid.)[2] | High | Blocks P450 oxidation at para-position; reduces benzylic H-abstraction rates [4]. |
| Electronic Effect | Neutral | Electron Withdrawing | Lowers pKa of attached phenols/amines. |
| Typical | N/A | -116 ppm | Diagnostic marker for QC. |
Case Study: Lapatinib Intermediate Synthesis
Objective: Synthesis of N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-amine.
Workflow Visualization:
Figure 2: Synthetic pathway for the fluorobenzyl ether linkage in Lapatinib.
Experimental Observation: In the synthesis of Lapatinib, the 3-fluorobenzyl ether is preferred over the non-fluorinated benzyl ether. Clinical data suggests the fluorine atom at the meta position does not just block metabolism but aids in fitting the hydrophobic pocket of the EGFR kinase domain, demonstrating the dual utility of the group (Stability + Affinity) [2].
References
-
Bhattarai, P., et al. (2026).[2] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link[2]
-
New Drug Approvals. (2014). "Lapatinib: Synthesis and Process Chemistry." New Drug Approvals Blog. Link
-
Miceli, F., et al. (2018).[2] "Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator." Journal of Medicinal Chemistry. Link[2]
-
Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[2]
Sources
- 1. nbinno.com [nbinno.com]
- 2. rsc.org [rsc.org]
- 3. lookchem.com [lookchem.com]
- 4. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Retigabine synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting low reactivity of 3-[(4-Fluorobenzyl)oxy]benzoyl chloride
Current Status: Operational | Topic: Reactivity & Handling Troubleshooting
Executive Summary
3-[(4-Fluorobenzyl)oxy]benzoyl chloride is a meta-substituted benzoyl chloride derivative. Unlike para-alkoxy derivatives (e.g., p-anisoyl chloride), where resonance effects significantly reduce electrophilicity, the meta-positioning of the ether linkage means inductive electron withdrawal (
If you are experiencing "low reactivity," it is rarely an intrinsic electronic limitation. It is almost invariably a Quality Control (Hydrolysis) issue or a Nucleophile/Solvent Mismatch .
Part 1: Diagnostic Logic
Before altering reaction conditions, follow this logic flow to identify the root cause.
Figure 1: Decision matrix for troubleshooting acylation failures.
Part 2: Critical Quality Control (The "Is it Dead?" Phase)
Q: My LCMS shows the mass of the carboxylic acid, not the chloride. Is my reagent bad? A: Likely, yes. Acid chlorides are highly susceptible to moisture. The "low reactivity" you observe is often simply the presence of the hydrolyzed parent acid, 3-[(4-fluorobenzyl)oxy]benzoic acid , which will not react with amines or alcohols under standard acid chloride conditions.
Q: How do I prove the purity? LCMS converts the chloride to the acid/ester anyway. A: You cannot use standard LCMS to check the purity of an acid chloride directly because the column moisture/modifier will hydrolyze it on-column. You must use a functional group titration.
Protocol: Morpholine Titration for Active Acyl Content
This method quantifies the actual acylating power of your reagent, distinguishing it from hydrolyzed free acid impurities.
Reagents:
-
Morpholine Solution: 0.5 N in dry Methanol (standardized).
-
HCl Solution: 0.5 N aqueous (standardized).
-
Indicator: Methyl Red or Bromocresol Green.
Procedure:
-
Weigh: Accurately weigh ~200 mg (
) of the acid chloride into a dry Erlenmeyer flask. -
React: Immediately add exactly 10.0 mL of the Morpholine Solution . Swirl and let sit for 5 minutes.
-
Chemistry: The acid chloride reacts quantitatively to form the amide. The free acid (impurity) does not react with morpholine to form a covalent bond in the same way (it forms a salt, but we titrate the excess base).
-
-
Quench: Add 20 mL of distilled water.
-
Titrate: Titrate the mixture with 0.5 N HCl until the endpoint (
). -
Blank: Run a blank with no sample (10.0 mL Morpholine solution titrated with HCl) to get
.
Calculation:
| Result | Diagnosis | Action |
| > 95% | Reagent is active. | Proceed to Part 3 (Kinetics). |
| < 80% | Significant hydrolysis. | Do not use. Re-synthesis required. |
Part 3: Reaction Optimization (The "Make it Go" Phase)
Q: My reagent is pure, but the reaction with my aniline/alcohol is stalled. Why? A: While the meta-alkoxy group activates the carbonyl inductively, the steric bulk of the 3-[(4-fluorobenzyl)oxy] moiety can hinder the approach of nucleophiles. Additionally, if you are using a non-polar solvent (DCM, Toluene), the transition state may not be stabilized.
Q: How do I accelerate the reaction without heating (which might cleave the ether)? A: Use Nucleophilic Catalysis . The addition of 4-Dimethylaminopyridine (DMAP) is the gold standard.
Mechanism: The Steglich-Type Activation
DMAP is approximately
Figure 2: Catalytic cycle of DMAP-mediated acylation.[1]
Recommended Protocol: DMAP-Catalyzed Acylation [1]
-
Solvent: Anhydrous DCM (Dichloromethane) or THF . Avoid alcohols.
-
Base: Triethylamine (TEA) or DIPEA (3.0 equivalents). Note: DMAP is the catalyst; TEA acts as the proton scavenger.
-
Catalyst: DMAP (5–10 mol%) .
-
Temperature:
.
Warning: If your nucleophile is a primary amine, DMAP is usually unnecessary. If it is a secondary amine or a hindered alcohol, DMAP is essential.
Part 4: Synthesis Troubleshooting (The "Make it Right" Phase)
Q: I tried to make the chloride from the acid using Thionyl Chloride (
Q: What is the gentler alternative? A: Use the Oxalyl Chloride / DMF method at low temperature. This avoids the harsh reflux temperatures often required for thionyl chloride.
Protocol: Mild Acid Chloride Synthesis
-
Suspend 3-[(4-fluorobenzyl)oxy]benzoic acid (1.0 eq) in anhydrous DCM (
). -
Cool to
under Nitrogen/Argon. -
Add catalytic DMF (2–3 drops per gram of substrate).
-
Add Oxalyl Chloride (1.2 eq) dropwise. Expect vigorous bubbling (
release). -
Stir at
for 1 hour, then warm to RT for 2 hours. -
Workup: Concentrate in vacuo (rotovap) without heating above 30°C .
-
Chase: Add dry Toluene and re-concentrate twice to remove traces of oxalyl chloride and HCl.
-
Use Immediately: Do not store for long periods unless under strict inert atmosphere at
.
References
-
Benzoyl Chloride Hydrolysis Rates & Properties
-
OECD SIDS Initial Assessment Report for Benzoyl Chloride. (2004). UNEP Publications. Retrieved from [Link]
-
- Morpholine Titration Method: Siggia, S., & Hanna, J. G. (1979). Quantitative Organic Analysis via Functional Groups. Wiley. (Standard industry protocol for acid chlorides).
-
DMAP Catalysis Mechanism
- Benzyl Ether Cleavage Risks: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailing stability of benzyl ethers to acid halides).
Sources
Validation & Comparative
mass spectrometry fragmentation patterns of 3-[(4-Fluorobenzyl)oxy]benzoyl chloride
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-[(4-Fluorobenzyl)oxy]benzoyl Chloride
Introduction
In the landscape of drug development and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a cornerstone of procedural validity and regulatory compliance. Intermediates such as 3-[(4-Fluorobenzyl)oxy]benzoyl chloride are pivotal building blocks, and their precise characterization is non-negotiable. Among the arsenal of analytical techniques, mass spectrometry (MS), particularly with electron ionization (EI), stands out for its sensitivity and its ability to generate a reproducible "fingerprint" fragmentation pattern that provides deep structural insights.[1][2]
This guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-[(4-Fluorobenzyl)oxy]benzoyl chloride. We will explore the primary cleavage pathways, demonstrate the specificity of MS by comparing the expected fragmentation with a structural isomer, and provide a comparative overview with alternative analytical techniques like NMR and IR spectroscopy.
The Science of Fragmentation: Predicting the EI-MS Spectrum
Electron Ionization is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and subsequently break apart into a series of characteristic fragment ions.[1][3][4] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is unique to the molecule's structure.
The structure of 3-[(4-Fluorobenzyl)oxy]benzoyl chloride contains several functional groups that dictate its fragmentation: a benzoyl chloride moiety, a benzyl ether linkage, and a fluorinated aromatic ring. The molecular ion (M+•), representing the intact ionized molecule, is the starting point for all fragmentation pathways.
Predicted Molecular Ion (M+•): m/z 264.03 (for ¹²C, ¹H, ¹⁶O, ³⁵Cl, ¹⁹F isotopes)
Key Fragmentation Pathways
-
Benzylic Cleavage (Major Pathway): This is an energetically favorable fragmentation due to the formation of a highly stabilized 4-fluorobenzyl cation.[5][6][7] The cleavage occurs at the C-O bond of the ether linkage.
-
Fragment 1: 4-Fluorobenzyl Cation (m/z 109): This fragment is expected to be the base peak (the most abundant ion) in the spectrum due to the resonance stabilization afforded by the aromatic ring. It may further rearrange into a stable fluorotropylium ion.
-
Fragment 2: 3-(oxy)benzoyl chloride radical (m/z 155/157): The corresponding radical fragment.
-
-
α-Cleavage of the Acyl Chloride (Major Pathway): Acyl chlorides readily lose the chlorine radical to form a stable acylium ion.[8]
-
Fragment 3: [M-Cl]+ (m/z 229): This results from the loss of the chlorine atom from the molecular ion. This acylium ion is resonance-stabilized.
-
-
Secondary Fragmentation:
-
Fragment 4: [M-Cl-CO]+ (m/z 201): The acylium ion (m/z 229) can subsequently lose a neutral carbon monoxide (CO) molecule.
-
Fragment 5: Benzoyl Cation (m/z 105): While less direct, fragmentation can lead to the formation of the benzoyl cation, a common fragment for benzoyl derivatives.[9]
-
The following diagram illustrates these predicted fragmentation pathways.
Sources
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. rroij.com [rroij.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. MS-Terms, Mass Spectrometry, Organisch-Chemisches Institut at the University of Münster [uni-muenster.de]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 8. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
FTIR spectrum analysis of 3-[(4-Fluorobenzyl)oxy]benzoyl chloride functional groups
A Comparative Analytical Guide for Pharmaceutical Intermediates
Executive Summary & Application Context
In drug development—specifically in the synthesis of PPAR agonists and similar metabolic modulators—3-[(4-Fluorobenzyl)oxy]benzoyl chloride acts as a critical electrophilic acylating agent. Its reactivity is defined by the acid chloride moiety, which allows for the rapid formation of amides or esters.
However, this high reactivity presents a major analytical challenge: Hydrolytic Instability. Upon exposure to atmospheric moisture, the acid chloride rapidly reverts to its precursor, 3-[(4-Fluorobenzyl)oxy]benzoic acid .
This guide provides a comparative spectral analysis to distinguish the active reagent (Acid Chloride) from its inactive hydrolysis product (Carboxylic Acid) and stable derivatives (Esters). It moves beyond basic peak listing to explain the mechanistic origins of the spectral shifts, ensuring you can validate reaction completion and reagent purity with confidence.
Comparative Spectral Architecture
The primary objective in analyzing this molecule is not just identification, but differentiation . You must confirm the conversion of the -COOH group to -COCl and ensure the ether linkage and fluorinated ring remain intact.
The "Carbonyl Shift" Diagnostic
The most definitive indicator of the acid chloride is the significant blue shift (shift to higher wavenumber) of the carbonyl stretch compared to the carboxylic acid.
| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Cause |
| Acid Chloride (-COCl) | C=O[1] Stretch | 1770 – 1785 | Strong | Inductive effect (-I) of Chlorine withdraws electron density, shortening the C=O bond and increasing force constant. |
| Carboxylic Acid (-COOH) | C=O[1][2][3] Stretch | 1680 – 1710 | Strong | Resonance delocalization and hydrogen bonding (dimerization) lengthen the C=O bond, lowering frequency. |
| Ester (-COOR) | C=O Stretch | 1720 – 1735 | Strong | Inductive effect of Oxygen is less than Chlorine; resonance dominates more than in acid chlorides. |
The "Hydroxyl Gap" Validation
The presence of the acid chloride is confirmed not just by what is there, but by what is missing.
-
Target (Acid Chloride): The region from 2500–3300 cm⁻¹ should be relatively flat (baseline), showing only weak aromatic C-H stretches (~3030–3060 cm⁻¹).
-
Impurity (Carboxylic Acid): A broad, intense "hump" spanning 2500–3300 cm⁻¹ (O-H stretch) is the hallmark of hydrolysis. If you see this, your reagent has degraded.[4]
Detailed Band Assignment: The Fingerprint Region
While the carbonyl region confirms the reactive head, the fingerprint region confirms the structural backbone: the fluorobenzyl ether linkage.
A. The Ether Linkage (Ar-O-CH₂-Ar)
The ether connects the benzoyl ring (Position 3) to the fluorobenzyl group.
-
Asymmetric C-O-C Stretch: 1240 – 1260 cm⁻¹ . This is a strong band characteristic of aryl alkyl ethers (anisole-like).
-
Symmetric C-O-C Stretch: 1020 – 1050 cm⁻¹ .
B. The Fluorine Marker (Ar-F)
The Para-Fluoro substitution on the benzyl ring provides a specific signature, though it often overlaps with the ether bands.
-
C-F Stretch: 1200 – 1250 cm⁻¹ . In para-substituted fluorobenzenes, this band is intense.
-
Differentiation: Because the C-F and C-O-C asymmetric stretches overlap heavily in the 1200–1250 region, look for the C-F ring breathing mode overtone patterns or the specific aromatic ring vibrations at ~830–850 cm⁻¹ (characteristic of p-disubstituted benzene).
Visualization: Spectral Logic & Decision Tree[4]
The following diagrams illustrate the logical flow for interpreting the spectrum and the molecular connectivity that drives these signals.
Diagram 1: QC Decision Tree for Reagent Purity
Caption: Logical workflow for validating 3-[(4-Fluorobenzyl)oxy]benzoyl chloride purity via FTIR.
Diagram 2: Molecular Connectivity & Vibrational Origins
Caption: Mapping structural moieties to their specific diagnostic infrared frequencies.
Experimental Protocol: Handling & Acquisition
Acid chlorides are moisture-sensitive. A standard KBr pellet preparation often results in hydrolysis during the grinding process, leading to false negatives (appearing as the acid).
Recommended Methodology: Diamond ATR (Attenuated Total Reflectance)
Why: Speed is critical. ATR requires no sample preparation (grinding) and minimizes atmospheric exposure.
-
System Prep: Purge the FTIR spectrometer optics with dry nitrogen or dry air for 15 minutes to remove atmospheric water vapor background.
-
Background Scan: Collect a background spectrum of the clean, dry diamond crystal.
-
Sample Loading:
-
Place a small amount (<5 mg) of the solid acid chloride onto the crystal.
-
Crucial Step: Immediately cover the sample with the pressure arm to shield it from ambient moisture.
-
-
Acquisition: Scan immediately (4 scans at 4 cm⁻¹ resolution is usually sufficient for ID).
-
Post-Run Cleaning: Wipe the crystal immediately with dry acetone. Do not use water or ethanol initially, as they will react with residual acid chloride, potentially corroding the housing if not careful.
Alternative: Nujol Mull
If ATR is unavailable, use a Nujol mull. The mineral oil (Nujol) acts as a barrier to atmospheric moisture.
-
Grind the solid in a mortar under a layer of Nujol.
-
Sandwich the paste between NaCl plates.
-
Note: Nujol will obscure C-H stretches (2800-3000 cm⁻¹) and bending modes (1375, 1460 cm⁻¹), but the Critical Carbonyl Region (1775 cm⁻¹) remains clear.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for inductive effects on carbonyl frequencies).
-
OpenStax. (2023).[1][4] Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy of Ethers. Available at: [Link]
-
UCLA Chemistry. (n.d.). Table of IR Absorptions. Available at: [Link]
Sources
A Comparative Guide to Quality Control Benchmarks for 3-[(4-Fluorobenzyl)oxy]benzoyl Chloride
For researchers, scientists, and drug development professionals, the purity and stability of reactive intermediates are paramount to ensuring the reproducibility of synthetic protocols and the quality of the final active pharmaceutical ingredient (API). 3-[(4-Fluorobenzyl)oxy]benzoyl chloride is a key building block in the synthesis of various compounds, where its high reactivity is both a virtue and a challenge. Uncontrolled impurities or degradation can lead to significant downstream purification issues, lower yields, and the introduction of unwanted side products.
This guide provides a comprehensive framework for establishing robust quality control (QC) benchmarks for 3-[(4-Fluorobenzyl)oxy]benzoyl chloride. We will delve into the critical analytical techniques, present objective performance comparisons with a common alternative synthetic strategy, and provide detailed experimental protocols grounded in established scientific principles. The causality behind each experimental choice is explained to empower researchers to not only follow protocols but also to adapt them to their specific laboratory context.
The Criticality of Quality: Understanding Potential Impurities
The primary route to 3-[(4-Fluorobenzyl)oxy]benzoyl chloride involves the conversion of the corresponding carboxylic acid using a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The quality of the final product is highly dependent on the purity of the starting materials and the precise control of the reaction and work-up conditions.
Common Process-Related Impurities:
-
Starting Material: Residual 3-[(4-Fluorobenzyl)oxy]benzoic acid.
-
Hydrolysis Product: 3-[(4-Fluorobenzyl)oxy]benzoic acid formed by exposure to atmospheric or residual moisture.[1]
-
Side-Reaction Products: Impurities from the chlorinating agent or side reactions involving the benzyl ether moiety.
Logical Framework for Quality Control
A robust QC strategy must be multi-faceted, confirming the identity, quantifying the purity, and profiling the impurities of the reagent. The following workflow outlines a comprehensive approach.
Caption: Comprehensive QC workflow for 3-[(4-Fluorobenzyl)oxy]benzoyl chloride.
Analytical Methodologies & Benchmarks
Identity Confirmation: Spectroscopic Analysis
Before quantitative analysis, rapid and unequivocal identity confirmation is essential.
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Causality: FTIR is an excellent tool for identifying functional groups. The most prominent feature for an acyl chloride is the carbonyl (C=O) stretching vibration, which appears at a characteristically high wavenumber compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom.
-
Benchmark Specifications:
-
C=O Stretch: A strong, sharp absorption band is expected in the range of 1770-1815 cm⁻¹ . For comparison, the parent carboxylic acid's C=O stretch appears broader and at a lower frequency (typically 1680-1710 cm⁻¹).
-
C-O Stretch (Ether): Look for characteristic aryl-alkyl ether stretches around 1250 cm⁻¹ and 1050 cm⁻¹ .
-
C-F Stretch: A strong band around 1220-1240 cm⁻¹ is indicative of the C-F bond on the benzyl ring.[2]
-
Absence of Broad O-H Stretch: A clean spectrum should show no broad O-H band around 2500-3300 cm⁻¹ , which would indicate the presence of the hydrolyzed carboxylic acid impurity.
-
B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Causality: ¹H NMR provides detailed information about the chemical environment of protons, confirming the overall structure. The chemical shifts are highly sensitive to the electronic environment, making it easy to distinguish the product from starting materials.
-
Benchmark Specifications (in CDCl₃, 400 MHz):
-
Aromatic Protons: Multiple signals between 7.0-8.2 ppm . The specific splitting patterns will depend on the substitution on the benzoyl ring.
-
Benzyl CH₂ Protons: A singlet around 5.1-5.2 ppm .
-
Fluorine-Coupled Aromatic Protons: Protons on the fluorobenzyl ring will show coupling to the ¹⁹F nucleus, resulting in characteristic doublet of doublets or triplet patterns. For example, protons ortho to the fluorine might appear around 7.3 ppm (dd, J ≈ 8.4, 5.6 Hz) and protons meta to the fluorine around 7.0 ppm (t, J ≈ 8.4 Hz).[3][4]
-
Absence of Carboxylic Acid Proton: The absence of a very broad singlet far downfield (>10 ppm) confirms the absence of significant amounts of the parent acid.
-
Purity Assessment: Chromatographic & Titrimetric Methods
A. High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Causality: HPLC is the workhorse for purity determination in pharmaceutical development. It separates the main component from non-volatile impurities, primarily the unreacted starting material and the hydrolysis product. Due to the high reactivity of acyl chlorides with protic solvents like water and methanol, a derivatization approach or a carefully chosen non-aqueous (normal phase) or fast gradient (reverse phase) method is required. A pre-column derivatization with a nucleophile (e.g., an amine or alcohol) creates a stable derivative that is easily analyzed by standard reverse-phase HPLC.[5]
-
Experimental Protocol (Derivatization Method):
-
Sample Preparation: Accurately weigh ~10 mg of the 3-[(4-Fluorobenzyl)oxy]benzoyl chloride into a vial. Immediately add 1.0 mL of a 2-methoxyethylamine solution (5 mg/mL in anhydrous acetonitrile). Vortex for 1 minute to form the stable amide derivative.
-
Standard Preparation: Prepare a reference standard of the corresponding amide derivative in the same manner.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Column Temperature: 30 °C
-
-
-
Benchmark Specifications:
-
Purity (by Area %): ≥ 98.5%
-
Individual Impurities: ≤ 0.5%
-
Total Impurities: ≤ 1.5%
-
B. Gas Chromatography (GC) with Flame Ionization Detection (FID)
-
Causality: GC is ideal for analyzing volatile impurities and residual solvents. Direct injection of acyl chlorides is often problematic due to their high reactivity and low thermal stability. Therefore, derivatization is the most reliable approach.[6][7] The acid chloride can be converted into a more stable and volatile ester by reacting it with an alcohol, such as 2-butanol.[6][7]
-
Experimental Protocol (Ester Derivatization):
-
Sample Preparation: In a dry vial, dissolve ~20 mg of the acyl chloride in 1 mL of anhydrous hexane. Add 100 µL of anhydrous 2-butanol and 50 µL of anhydrous pyridine (to scavenge the HCl byproduct). Cap tightly and heat at 60 °C for 15 minutes.
-
GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film)
-
Injector Temperature: 250 °C (with a fast injection)
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
-
-
Benchmark Specifications:
-
Assay (vs. reference standard): 98.0% - 102.0%
-
Residual Solvents: As per ICH Q3C guidelines.
-
C. Titration
-
Causality: This classical method provides an absolute measure of the acyl chloride content. The sample is hydrolyzed in a known excess of aqueous base, and the remaining base is back-titrated with a standardized acid. This method is fast and cost-effective but is not impurity-specific.
-
Experimental Protocol (Alkalimetric Back-Titration):
-
Accurately weigh ~200 mg of the sample into a 250 mL Erlenmeyer flask.
-
Pipette exactly 50.0 mL of standardized 0.1 M NaOH into the flask. Swirl to dissolve and hydrolyze the acyl chloride (hydrolysis is rapid).
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the excess NaOH with standardized 0.1 M HCl until the pink color disappears.
-
Perform a blank titration using 50.0 mL of the same 0.1 M NaOH solution.
-
-
Calculation & Benchmark:
-
The amount of NaOH consumed is proportional to the moles of acyl chloride plus any acidic impurities.
-
Assay (% w/w): ≥ 98.0%
-
Performance Comparison: Acyl Chloride vs. In Situ Amide Coupling
In many applications, particularly in drug discovery, the use of a stable carboxylic acid with an in situ activating agent is a popular alternative to handling a reactive acyl chloride. This comparison provides context for when to choose one method over the other.
Workflow Comparison: Acyl Chloride vs. In Situ Activation
Caption: Comparison of synthetic workflows for amide formation.
Quantitative Data Comparison
| Parameter | 3-[(4-Fluorobenzyl)oxy]benzoyl chloride | 3-[(4-Fluorobenzyl)oxy]benzoic Acid + Coupling Agent (e.g., HATU) |
| Reagent Stability | Low (moisture-sensitive, corrosive).[8] | High (bench-stable crystalline solid). |
| Handling | Requires inert atmosphere; corrosive HCl byproduct.[8] | Standard laboratory conditions; non-corrosive. |
| Reactivity | Very high, often instantaneous. | High, but tunable by choice of coupling agent and conditions. |
| Reaction Byproducts | Stoichiometric HCl. | Water-soluble urea or guanidinium byproducts. |
| Downstream Purification | Often requires a basic wash to remove HCl salts. | Byproducts are typically removed with simple aqueous washes. |
| Cost-Effectiveness | Reagent is generally less expensive per mole. | Higher cost due to expensive peptide coupling reagents. |
| Ideal Use Case | Large-scale synthesis where cost and atom economy are critical. | Discovery and process development where ease of use and purification are prioritized. |
Conclusions and Recommendations
Establishing a rigorous quality control program for 3-[(4-Fluorobenzyl)oxy]benzoyl chloride is not merely a procedural formality; it is a critical step to ensure the success of multi-step synthetic campaigns. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the reagent's identity, purity, and potential contaminants.
-
For Routine Use: A combination of FTIR for rapid identity confirmation and a standardized titration for assay provides a fast and cost-effective QC check.
-
For Process Development & GMP Batches: A full suite of tests, including ¹H NMR , HPLC for purity and impurity profiling, and GC for residual solvents, is mandatory to ensure the highest quality and batch-to-batch consistency.
While the in situ activation of the corresponding carboxylic acid offers significant advantages in handling and purification, the acyl chloride route remains a highly efficient and economical choice, provided its quality is rigorously controlled by the benchmarks outlined in this guide.
References
-
Niedermayer, A. O. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry, 39(8), 940-944. Available at: [Link][6][7]
-
PubChem. (n.d.). Benzoyl chloride. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link][9]
-
Song, Y., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 762-773. Available at: [Link][10]
-
NIST. (n.d.). Benzoyl chloride. NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link][11]
-
Margolis, S. A., & McCullough, F. P. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Chromatographic Science, 14(5), 240-245. Available at: [Link][1][12]
-
PubChem. (n.d.). 3-Fluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link][13]
-
Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 47(2), 121-126. Available at: [Link][14]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetyl Chloride. Available at: [Link][8]
-
Sciencemadness Wiki. (2024). Acetyl chloride. Retrieved February 14, 2026, from [Link]
-
Zhang, L., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 210-217. Available at: [Link][5]
-
ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Retrieved February 14, 2026, from [Link][2]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluorobenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Fluorobenzyl chloride(352-11-4) 1H NMR [m.chemicalbook.com]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nj.gov [nj.gov]
- 9. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Benzoyl chloride [webbook.nist.gov]
- 12. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
